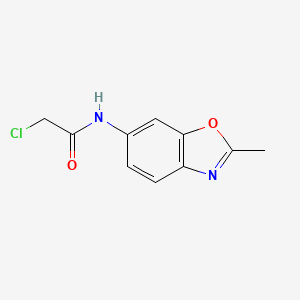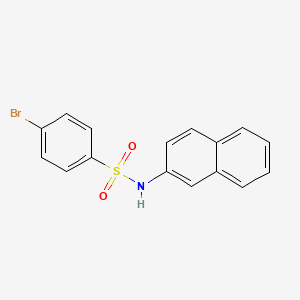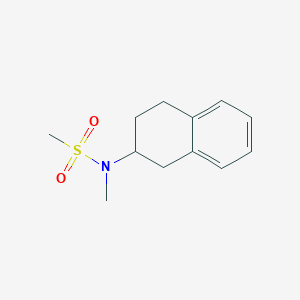
2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and is synthesized through a well-established process.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. The compound has also been shown to modulate the activity of certain signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide has been shown to exhibit potent biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to reduce inflammation in various preclinical models. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide in lab experiments include its potent activity against cancer cells and its ability to modulate certain signaling pathways involved in inflammation and neurodegeneration. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
The future directions for research on 2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide include further studies to understand its mechanism of action, optimization of the synthetic method to obtain higher yields of the compound, and exploration of its potential therapeutic applications in clinical trials. The compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.
In conclusion, 2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its antitumor and anti-inflammatory activity and has shown promising results in preclinical studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is carried out through a multistep process that involves the reaction of 2-amino-6-chlorobenzoxazole with 2-bromoacetamide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a base to obtain the final product. The synthetic method has been optimized to obtain high yields of the compound with excellent purity.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent and has shown promising results in preclinical studies. The compound has also been explored for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-12-8-3-2-7(4-9(8)15-6)13-10(14)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHNQRIPFMUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)

![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)


![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)